molecular formula C9H12N2O2 B8621894 2-amino-6-methoxy-N-methylbenzamide

2-amino-6-methoxy-N-methylbenzamide

Cat. No.: B8621894
M. Wt: 180.20 g/mol
InChI Key: KWFJVECPPJGXQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-methoxy-N-methylbenzamide is a benzamide derivative characterized by a methoxy group at the 6-position and an N-methylamide substituent on the aromatic ring. This compound belongs to the broader class of 2-aminobenzamides, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-amino-6-methoxy-N-methylbenzamide

InChI

InChI=1S/C9H12N2O2/c1-11-9(12)8-6(10)4-3-5-7(8)13-2/h3-5H,10H2,1-2H3,(H,11,12)

InChI Key

KWFJVECPPJGXQJ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC=C1OC)N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Electronic Comparisons

The table below highlights key structural and functional differences between 2-amino-6-methoxy-N-methylbenzamide and related compounds:

Compound Name Substituents Molecular Weight* Key Features Applications References
2-Amino-6-methoxy-N-methylbenzamide 6-OCH₃, N-CH₃ ~180.2 g/mol† Methoxy group enhances electron density; potential for hydrogen bonding Pharmaceutical intermediate, catalyst
2-Amino-6-chloro-N-methylbenzamide 6-Cl, N-CH₃ ~184.6 g/mol Chloro substituent increases lipophilicity; dihedral angle: 68.39° Agrochemical synthesis
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-CH₃, N-(2-hydroxy-tert-butyl) ~221.3 g/mol N,O-bidentate directing group; suitable for C–H bond functionalization Metal catalysis
2-Methoxy-N,N-dimethylbenzamide 2-OCH₃, N-(CH₃)₂ ~179.2 g/mol Dimethylamide reduces hydrogen-bonding capacity; higher steric hindrance Organic synthesis

*Estimated based on substituent contributions. †Calculated using standard atomic weights.

Key Observations:

Substituent Effects: The methoxy group in 2-amino-6-methoxy-N-methylbenzamide increases electron density on the aromatic ring compared to the electron-withdrawing chloro group in its analog . This difference influences reactivity in electrophilic substitution reactions. The N-methylamide group facilitates hydrogen bonding (N–H···O), as seen in the crystal structure of 2-amino-6-chloro-N-methylbenzamide, which forms layers via intermolecular interactions .

Crystal Packing and Conformation :

  • The chloro analog exhibits a dihedral angle of 68.39° between the benzene ring and methylamide group, impacting molecular stacking . The methoxy derivative likely adopts a similar conformation, but its bulkier substituent may alter packing efficiency.

Functional Group Diversity: Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide incorporate N,O-bidentate directing groups, enabling selective C–H activation in metal-catalyzed reactions . In contrast, 2-amino-6-methoxy-N-methylbenzamide’s amino and methoxy groups may serve as weaker directing agents.

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